molecular formula C7H8F3NO4 B6343571 Pra-NH2 TFA CAS No. 1423017-95-1

Pra-NH2 TFA

Cat. No. B6343571
CAS RN: 1423017-95-1
M. Wt: 227.14 g/mol
InChI Key: VITVOKLFILARSI-WCCKRBBISA-N
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Description

Pra-NH2 TFA is a peptide reagent. It is used for various scientific applications, including proteomics research . The molecular formula of this compound is C5H7NO2⋅C2HF3O2, and it has a molecular weight of 227.14 .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . If the synthesized peptide requires HPLC purification, then a 30-minute gradient from 0% to 70% acetonitrile on a Spirit™ C-18 Peptide Column will usually provide peptide with satisfactory purity .


Chemical Reactions Analysis

A study has shown that amines can be reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Pra-NH2 TFA has a variety of applications in scientific research. It is used as a reagent in organic synthesis, a building block for peptide synthesis, and as a chelating agent for metal ions. Additionally, this compound is used in biochemistry, physiology, and other scientific research applications.

Mechanism of Action

Pra-NH2 TFA works by forming a complex with metal ions, which prevents the metal ions from participating in chemical reactions. This allows scientists to control the reactivity of metal ions in a variety of experiments. Additionally, this compound can be used to increase the solubility of metal ions in aqueous solutions, which allows them to be used in a wider range of experiments.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can be used to chelate metal ions, which can be used to control the reactivity of metal ions in experiments. Additionally, this compound can be used to increase the solubility of metal ions in aqueous solutions, which can be used to study their biological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using Pra-NH2 TFA in laboratory experiments is that it can be used to control the reactivity of metal ions. Additionally, it can be used to increase the solubility of metal ions in aqueous solutions, which allows them to be used in a wider range of experiments. The main limitation of using this compound is that it is highly exothermic, so it is important to control the temperature of the reaction to prevent the formation of impurities.

Future Directions

There are many potential future directions for Pra-NH2 TFA. One potential direction is to explore its use in drug delivery systems. Additionally, this compound could be used to study the effects of metal ions on biological systems. It could also be used to study the effects of metal ions on enzyme activity, gene expression, and other biochemical processes. Finally, this compound could be used to develop new synthetic methods for the synthesis of peptides and other organic molecules.

Synthesis Methods

Pra-NH2 TFA is synthesized via the reaction of phosphorus oxychloride and glycine. The reaction occurs in an aqueous solution of hydrochloric acid. The resulting product is a white solid that is soluble in water, alcohol, and other organic solvents. Additionally, the reaction is highly exothermic, so it is important to control the temperature of the reaction to prevent the formation of impurities.

properties

IUPAC Name

(2S)-2-aminopent-4-ynoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2.C2HF3O2/c1-2-3-4(6)5(7)8;3-2(4,5)1(6)7/h1,4H,3,6H2,(H,7,8);(H,6,7)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITVOKLFILARSI-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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